![molecular formula C30H42O4 B14281908 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione CAS No. 120698-43-3](/img/structure/B14281908.png)
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione is a chemical compound with the molecular formula C36H48O4. It is a diketone derivative that contains two 1,8-octanedione groups and two bis[4-(pentyloxy)phenyl] groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione typically involves the reaction of 4-(pentyloxy)benzaldehyde with 1,8-octanedione in the presence of a suitable catalyst. The reaction conditions may include:
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvent: Common solvents like ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives at the benzylic positions.
Scientific Research Applications
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione has several scientific research applications:
Chemistry: Used as a cross-linking agent in the production of polymeric materials.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the pentyloxyphenyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(1-azepanylmethyl)-1,8-bis[4-(pentyloxy)phenyl]-1,8-octanedione: A similar compound with azepanylmethyl groups instead of diketone groups.
1,8-Octanedione, 2,7-bis[4-(pentyloxy)phenyl]: Another related compound with different substituents.
Uniqueness
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of diketone and pentyloxyphenyl groups makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
120698-43-3 |
|---|---|
Molecular Formula |
C30H42O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
1,8-bis(4-pentoxyphenyl)octane-1,8-dione |
InChI |
InChI=1S/C30H42O4/c1-3-5-11-23-33-27-19-15-25(16-20-27)29(31)13-9-7-8-10-14-30(32)26-17-21-28(22-18-26)34-24-12-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |
InChI Key |
PBHIFKUNBDHHNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)C2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)
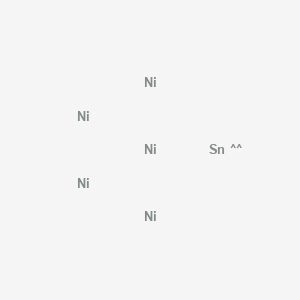
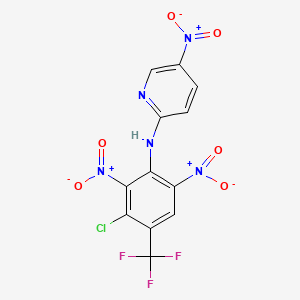
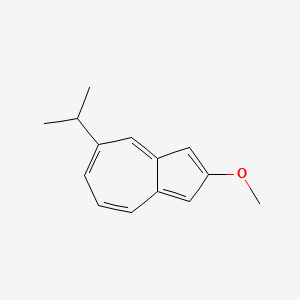
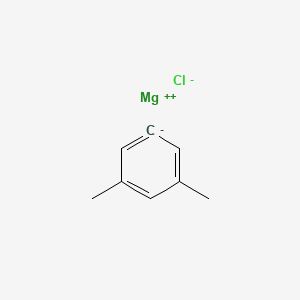
![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)
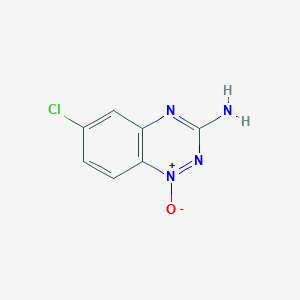
![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
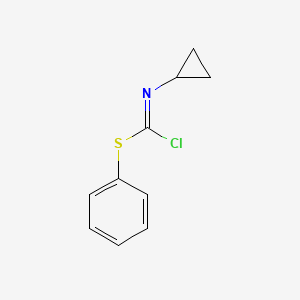

![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
methanone](/img/structure/B14281915.png)
